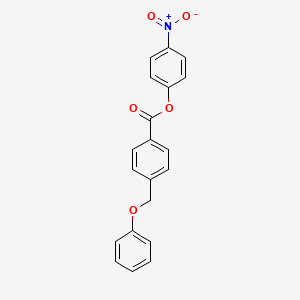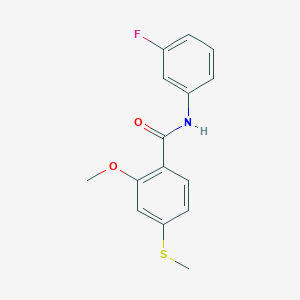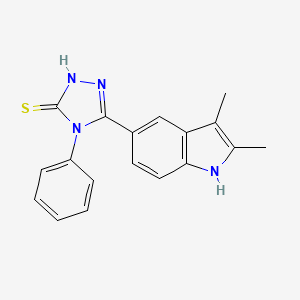
methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate, also known as Methyl CBI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been synthesized using various methods.
科学的研究の応用
Methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has been studied for its potential therapeutic applications, including its anti-inflammatory, neuroprotective, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to protect against neuronal damage in animal models of neurodegenerative diseases. methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models of cancer.
作用機序
The mechanism of action of methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI is not fully understood. However, it has been suggested that it may act through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has also been shown to bind to the GABA-A receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the protection against neuronal damage. It has also been found to increase the expression of antioxidant enzymes and to decrease oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
Methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, it also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
Future research on methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI should focus on its mechanism of action and its potential therapeutic applications. Studies should also investigate the optimal dosage and administration methods for methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI to maximize its therapeutic effects while minimizing its potential toxicity. Additionally, the development of more efficient synthesis methods and the optimization of its physical and chemical properties may improve its potential for clinical use.
Conclusion:
methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate 1-(2-cyanobenzyl)-1H-indole-3-carboxylate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, neuroprotective, and anticancer properties have been studied extensively, and it has shown promise as a potential therapeutic agent. Future research should focus on its mechanism of action and its potential clinical applications, as well as the optimization of its physical and chemical properties.
合成法
Methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI can be synthesized using various methods, including the Pictet-Spengler reaction, the Buchwald-Hartwig reaction, and the Suzuki-Miyaura reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde in the presence of a Lewis acid catalyst to form a tetrahydro-β-carboline intermediate, which is then oxidized to methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI. The Suzuki-Miyaura reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst to form methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI.
特性
IUPAC Name |
methyl 1-[(2-cyanophenyl)methyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-22-18(21)16-12-20(17-9-5-4-8-15(16)17)11-14-7-3-2-6-13(14)10-19/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRJWBPPFACBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)




![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)

![2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5822042.png)
![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)

![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)